N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes both ethyl and methyl groups attached to the pyrazole ring, as well as a fluorobenzyl group and a sulfonamide moiety.
Preparation Methods
The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at specific positions on the pyrazole ring.
Attachment of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrazole derivative.
Formation of the sulfonamide moiety: Sulfonation reactions are employed to introduce the sulfonamide group, typically using sulfonyl chlorides and amines under basic conditions
Chemical Reactions Analysis
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids and amines
Scientific Research Applications
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis, protein synthesis, or signal transduction.
Pathways: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects
Comparison with Similar Compounds
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Triazole derivatives: These compounds have three nitrogen atoms in the ring and are known for their antifungal and antimicrobial properties.
Thiazole derivatives: These compounds contain sulfur and nitrogen in the ring and are used in the synthesis of various pharmaceuticals
By understanding the unique properties and applications of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C20H26FN5O2S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C20H26FN5O2S/c1-6-25-12-18(14(2)23-25)13-26(11-17-7-9-19(21)10-8-17)29(27,28)20-15(3)22-24(5)16(20)4/h7-10,12H,6,11,13H2,1-5H3 |
InChI Key |
UIBVIVKXHOKXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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